Chlorpromazine sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPPAOXKZOTMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871817 | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
969-99-3 | |
| Record name | Chlorpromazine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=969-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Opromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opromazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016U10PN9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Synthesis Pathways of Chlorpromazine Sulfoxide
Controlled Oxidative Preparations of Phenothiazine (B1677639) Sulfoxides
Controlled oxidation is a common strategy for synthesizing phenothiazine sulfoxides. Various oxidizing agents have been employed to selectively target the sulfur atom. For instance, aqueous nitrous acid and hydrogen peroxide have been used to prepare phenothiazine sulfoxides at room temperature, achieving a 74% yield for chlorpromazine (B137089) sulfoxide (B87167). nih.govnih.govchemrxiv.org Other methods include the use of nitric oxide, which results in a near-quantitative yield of 99%, and ferric nitrate (B79036) nonahydrate with oxygen as a green oxidant, yielding 88% of the sulfoxide. nih.govchemrxiv.org The choice of oxidizing agent and reaction conditions can influence the reaction's outcome, with factors like acidity and temperature playing a role. researchgate.net
Table 1: Chemical Oxidation Methods for Chlorpromazine Sulfoxide Synthesis
| Oxidizing Agent/Method | Yield of this compound | Reference |
|---|---|---|
| Aqueous Nitrous Acid / Hydrogen Peroxide | 74% | chemrxiv.org, nih.gov |
| Nitric Oxide | 99% | chemrxiv.org, nih.gov |
This table summarizes various chemical oxidation methods and their reported yields for the synthesis of this compound.
Electrochemical Oxidation Mechanisms and Pathways
Electrochemical methods offer a controlled and often environmentally friendly alternative for the synthesis of this compound. chemrxiv.org Studies using techniques like cyclic voltammetry have shown that the oxidation of chlorpromazine involves sequential electron transfers. mdpi.commagritek.com While historically considered a two-electron process involving the phenothiazine core, more recent research has revealed a more complex three-electron oxidation pathway that also involves the tertiary amine side chain, leading to the formation of nor-chlorpromazine sulfoxide. mdpi.commagritek.com
Electrosynthesis can be performed under controlled current or potential. For instance, a constant current of 1.0 mA has been identified as an optimal condition for the electrosynthesis of the sulfoxide metabolite. bham.ac.uk Microfluidic electrochemical systems have also been successfully used, yielding an 83% isolated yield of this compound. nih.govchemrxiv.org The electrochemical oxidation of chlorpromazine can be influenced by factors such as pH and the presence of other molecules like cyclodextrins, which can affect the peak current and potential. jst.go.jp
Photochemical Generation and Reaction Kinetics
Chlorpromazine is photosensitive and can be converted to this compound upon exposure to light, particularly UV radiation. mdpi.comtandfonline.com This photolytic transformation is a significant degradation pathway for the drug. researchgate.net The primary mechanism is believed to be the direct reaction of photo-excited chlorpromazine with molecular oxygen. mdpi.comd-nb.info Another proposed pathway involves the hydrolysis of a chlorpromazine radical cation formed during photo-ionization. mdpi.comd-nb.info
The kinetics of this photochemical reaction have been studied, and it has been observed that the formation of this compound can be a major outcome of the photolytic and photocatalytic degradation of chlorpromazine. mdpi.comnih.gov Interestingly, this compound itself is reported to be highly stable under visible light irradiation, even in the presence of a photocatalyst. mdpi.com The process of phototransformation can lead to a variety of other photoproducts as well, including those resulting from ring hydroxylation and N-demethylation. researchgate.netmdpi.com
Enzymatic and Biotransformational Formation
In biological systems, the formation of this compound is a major metabolic pathway, primarily occurring in the liver. nih.govnih.gov This biotransformation is catalyzed by specific enzyme systems.
Mammalian Enzyme Systems and Isozyme Involvement
The metabolism of chlorpromazine to its sulfoxide is a key route in mammals, including humans, where it is a major urinary metabolite. moca.net.uaresearchgate.net This process is primarily mediated by microsomal enzymes in the liver. nih.gov
The primary enzymes responsible for the sulfoxidation of chlorpromazine are part of the cytochrome P450 (CYP) superfamily of monooxygenases. mdpi.comtandfonline.com In vitro studies using human liver microsomes and cDNA-expressed human CYP isoforms have identified the specific isozymes involved.
Research indicates that CYP1A2 is the main isoform responsible for the 5-sulfoxidation of chlorpromazine, accounting for approximately 64% of this metabolic reaction at therapeutic concentrations. mdpi.comtandfonline.comnih.govCYP3A4 also contributes significantly to this pathway, responsible for about 34% of the sulfoxidation. mdpi.comtandfonline.comnih.gov The involvement of other isoforms like CYP2B6, CYP2C19, and CYP2D6 in this specific reaction is considered negligible. nih.gov The extensive metabolism of chlorpromazine by CYP enzymes like CYP1A2 and CYP3A4 highlights their crucial role in the biotransformation of this drug. nih.govwikipedia.orgdrugbank.com
Microbial models, such as the fungus Cunninghamella elegans, have also been shown to metabolize chlorpromazine to its sulfoxide through pathways involving cytochrome P-450 monooxygenases, further supporting the central role of these enzymes in phenothiazine sulfoxidation. asm.orgoup.com
Table 2: Contribution of Cytochrome P450 Isoforms to Chlorpromazine 5-Sulfoxidation
| CYP Isoform | Contribution to Sulfoxidation | Reference |
|---|---|---|
| CYP1A2 | 64% | nih.gov, mdpi.com, tandfonline.com |
| CYP3A4 | 34% | nih.gov, mdpi.com, tandfonline.com |
This table details the percentage contribution of different human cytochrome P450 isoforms to the 5-sulfoxidation of chlorpromazine at therapeutic concentrations.
Role of Flavin-Containing Monooxygenases
Flavin-containing monooxygenases (FMOs) are a crucial family of enzymes involved in the metabolism of various xenobiotics, including drugs. nih.gov These enzymes catalyze the oxidation of compounds containing a nucleophilic heteroatom. nih.gov In the case of chlorpromazine, FMOs play a role in its S-oxidation to form this compound. nih.govnih.gov
Human brain microsomes have been shown to metabolize chlorpromazine, and this activity is attributed to FMOs. nih.gov Specifically, FMO1 has been identified as having a particular selectivity for chlorpromazine. ucl.ac.uk While both FMOs and cytochrome P450 (CYP) enzymes can metabolize the same drugs, they often produce different products. nih.gov The contribution of FMOs to drug metabolism may be underestimated due to the instability of these enzymes under certain laboratory conditions. ucl.ac.uk
Computational studies using density functional theory have been employed to investigate the activation energies for the oxidation of various FMO substrates, including chlorpromazine, providing deeper insights into the reactivity and metabolic sites. researchgate.net
Extrahepatic Tissue Contributions to Sulfoxidation
The metabolism of chlorpromazine, including its conversion to this compound, is not confined to the liver. Extrahepatic tissues also contribute significantly to this process. In vitro studies have demonstrated that the liver, lung, and gut possess sulfoxidizing capabilities, with the liver showing the highest activity, followed by the lung and then the gut. capes.gov.br This activity in these tissues is dependent on NADPH and exhibits characteristics of enzymatic reactions. capes.gov.br
Notably, human blood also demonstrates a rapid, NADPH-independent sulfoxidation of chlorpromazine, a reaction that is completed in less than five seconds. capes.gov.br This rapid metabolism in the blood is primarily attributed to hemoglobin. capes.gov.br Interestingly, plasma contains a protein factor that inhibits this blood-catalyzed sulfoxidation. capes.gov.br While the liver is a primary site, the gastrointestinal system and kidneys also contribute to the metabolism of chlorpromazine. The presence of metabolizing enzymes in extrahepatic tissues like the intestine, kidney, and lung highlights the complexity of drug metabolism throughout the body. researchgate.nete-safe-anaesthesia.org
Microbial Biotransformation Models and Pathways (e.g., Cunninghamella elegans)
The filamentous fungus Cunninghamella elegans serves as a valuable microbial model for studying mammalian drug metabolism. nih.govnih.govwikipedia.org This fungus can metabolize a wide range of xenobiotics, including chlorpromazine, through pathways that are similar to those found in mammals. asm.orgoup.comresearchgate.net
When incubated with C. elegans, chlorpromazine is metabolized within 72 hours into several products, with this compound being a major metabolite, accounting for 36% of the transformed drug. nih.govasm.org Other metabolites identified include N-desmethylchlorpromazine, N-desmethyl-7-hydroxychlorpromazine, 7-hydroxychlorpromazine (B195717) sulfoxide, and chlorpromazine N-oxide. nih.govasm.org
Studies using microsomal preparations of C. elegans and the use of cytochrome P-450 inhibitors suggest that the sulfoxidation of chlorpromazine in this fungus is catalyzed by cytochrome P-450 enzymes. nih.govnih.govasm.org The ability of C. elegans to produce mammalian-like metabolites makes it a cost-effective and practical tool for investigating drug metabolism pathways. asm.orgresearchgate.net
Table 1: Major Metabolites of Chlorpromazine from Cunninghamella elegans Biotransformation nih.govasm.org
| Metabolite | Percentage of Total Metabolites |
| This compound | 36% |
| 7-hydroxythis compound | 36% |
| N-desmethylchlorpromazine | 11% |
| N-hydroxychlorpromazine | 11% |
| N-desmethyl-7-hydroxychlorpromazine | 6% |
| Chlorpromazine N-oxide | 2% |
In Vitro Studies of Oxidative Metabolism
In vitro studies using liver homogenates and microsomal preparations have been instrumental in elucidating the oxidative metabolism of chlorpromazine. Early research established that N-oxidation was a major metabolic route when using male rat liver microsomes. tandfonline.comoup.com Subsequent studies with liver microsomal preparations from various species, including guinea pigs, mice, rabbits, and hamsters, confirmed that N-oxidation is a predominant pathway. tandfonline.com
These studies have also differentiated the enzyme systems involved. Demethylation and ring hydroxylation of chlorpromazine appear to be dependent on cytochrome P-450, as these processes are inhibited by substances that affect this enzyme system. tandfonline.com In contrast, N-oxidation seems to be catalyzed by a different enzyme system, as it is not affected by the same inhibitors. tandfonline.com
The incubation of chlorpromazine with fortified liver homogenates from rabbits has been shown to produce hydroxylamines and carboxylic acids through metabolic N- and alpha-C-oxidation. nih.gov The synthesis of various potential metabolites, such as 7-hydroxy-nor1- and nor2-chlorpromazine sulfoxide, has been crucial for their identification in metabolic studies. wiley.comresearchgate.net
Radical Cation Intermediates in Sulfoxide Formation
The formation of this compound can proceed through a radical cation intermediate. The oxidation of chlorpromazine can lead to the formation of a stable chlorpromazine radical cation (CPZ•+), which is a key intermediate in several reactions. researchgate.netscirp.org This radical cation can be generated through various means, including enzymatic action by peroxidases and electrochemical oxidation. scirp.orgmdpi.com
The CPZ•+ is characterized by a strong absorbance at 525 nm. researchgate.net It is proposed that this radical cation can be transformed into this compound. researchgate.netrsc.orgrsc.org One proposed mechanism involves the reaction of the CPZ•+ with water or other nucleophiles, leading to the formation of the sulfoxide. nih.govmdpi.com
Electrochemical studies have provided insights into the oxidation mechanisms, suggesting that chlorpromazine can undergo sequential oxidation processes. mdpi.com These studies have challenged the traditional two-electron oxidation paradigm, proposing a three-electron pathway that involves both the phenothiazine core and the side chain. mdpi.com The reactive intermediate in the catalytic autoxidation of phenothiazines is the cation radical, which is then converted to the sulfoxide. rsc.orgrsc.org
Metabolic Fate and Downstream Biotransformation of Chlorpromazine Sulfoxide
Pathways of Further Oxidation to Sulfone Derivatives
The oxidation of a sulfoxide (B87167) to a sulfone represents a known metabolic pathway for sulfur-containing xenobiotics. dergipark.org.tr Research has demonstrated that metabolites of chlorpromazine (B137089) can undergo this further oxidation in vivo. A study focusing on the metabolism of didesmethylchlorpromazine (a metabolite of chlorpromazine) in rats found that its sulfoxide form, didesmethylchlorpromazine sulfoxide (Cl-PPA-SO), is further converted to the corresponding sulfone, didesmethylchlorpromazine sulfone (Cl-PPA-SO2). nih.gov
Following the administration of didesmethylchlorpromazine, high levels of both its sulfoxide and sulfone metabolites were measured in the peripheral tissues of rats. nih.gov The study estimated that a significant portion, potentially at least 50%, of the initial didesmethylchlorpromazine dose was ultimately converted to the sulfone metabolite. nih.gov The enzymatic basis for this transformation was localized to liver microsomes, where an NADPH-dependent oxygenase was identified as the catalyst for the conversion of the sulfoxide to the sulfone. nih.gov This indicates a cytochrome P-450-mediated reaction, a common mechanism for such oxidations in drug metabolism. asm.orgasm.org
Table 1: Research Findings on the In Vivo and In Vitro Formation of Didesmethylchlorpromazine Sulfone
| Parameter | Finding | Source |
|---|---|---|
| Precursor Metabolite | Didesmethylthis compound (Cl-PPA-SO) | nih.gov |
| Resulting Metabolite | Didesmethylchlorpromazine sulfone (Cl-PPA-SO2) | nih.gov |
| Biological System | Male rats (in vivo) | nih.gov |
| Enzymatic Location | Liver microsomes (in vitro) | nih.gov |
| Enzyme Type | NADPH-dependent oxygenase | nih.gov |
| Significance | Demonstrated that at least 50% of the didesmethylchlorpromazine dose was converted to the sulfone. | nih.gov |
Potential for Reductive Pathways in Biological Systems
While oxidation is a primary metabolic route, reductive pathways also play a role in the biotransformation of some chlorpromazine metabolites. Notably, N-oxide metabolites of chlorpromazine are known to undergo significant reduction back to the parent tertiary amine in several species, including humans. inchem.org This demonstrates the capability of biological systems to perform reductive transformations on chlorpromazine derivatives.
However, the direct reduction of this compound back to chlorpromazine does not appear to be a major metabolic pathway in vivo. The literature extensively documents the formation of the sulfoxide as a stable and major metabolite, but evidence for its subsequent reduction is scarce. capes.gov.brasm.orgmedcentral.com Studies on the photo-induced reactions of chlorpromazine have noted that under anaerobic conditions, reduction reactions can occur, leading to different products than those seen in aerobic, oxidative environments. mdpi.com Yet, this is distinct from enzymatic reduction in biological systems. The general stability of the sulfoxide metabolite suggests that its forward metabolism via other pathways, such as the formation of hydroxylated sulfoxides, is more prominent than its reduction. mdpi.comresearchgate.net
General Metabolite Profiling Studies
Metabolite profiling studies in various biological systems have identified a wide array of chlorpromazine metabolites, providing a broader context for the fate of this compound. These studies show that after the initial sulfoxidation, further modifications such as demethylation and hydroxylation can occur on the molecule, leading to a complex mixture of related compounds.
In humans, urine contains both unconjugated and conjugated metabolites. The unconjugated fraction includes unchanged chlorpromazine, its demethylated forms (demonomethylchlorpromazine, didemethylchlorpromazine), and their corresponding sulfoxide metabolites. medcentral.com One study in chronic schizophrenic patients found that this compound was the second most abundant metabolite in plasma, after chlorpromazine-N-oxide. nih.gov
A study using the filamentous fungus Cunninghamella elegans as a model for mammalian metabolism found that chlorpromazine was converted into several metabolites, with this compound being a major product (36%). asm.orgnih.gov Other sulfoxide-containing metabolites, such as 7-hydroxychlorpromazine (B195717) sulfoxide, were also identified, demonstrating that hydroxylation can occur on the already-oxidized ring. asm.orgnih.gov These findings highlight that sulfoxidation is not necessarily the final step in the metabolic cascade.
Table 2: Profile of Chlorpromazine Metabolites Identified in Various Studies
| Metabolite | Biological System / Study | Relative Abundance / Note | Source(s) |
|---|---|---|---|
| This compound | Human Plasma | Second most abundant metabolite measured. | nih.gov |
| Cunninghamella elegans | 36% of total metabolites. | asm.orgnih.gov | |
| Human Urine | Present in unconjugated fraction. | medcentral.com | |
| 7-hydroxythis compound | Cunninghamella elegans | 5% of total metabolites. | asm.orgnih.gov |
| Human Urine | Identified as a metabolite. | researchgate.net | |
| N-desmethylthis compound (Nor1-chlorpromazine sulfoxide) | Human Urine | Identified as a major metabolite. | researchgate.net |
| N-didesmethylthis compound (Nor2-chlorpromazine sulfoxide) | Human Plasma | Measured at significant concentrations. | nih.gov |
| Human Urine | Identified as a major metabolite. | researchgate.net | |
| Chlorpromazine-N-oxide | Human Plasma | Most abundant metabolite measured. | nih.gov |
| Human Urine | Present in unconjugated fraction. | medcentral.com | |
| 7-hydroxychlorpromazine | Human Plasma | Measured at significant concentrations. | nih.gov |
| Human Urine | Major metabolite found as glucuronide conjugate. | medcentral.comdrugbank.com | |
| N-desmethylchlorpromazine | Human Urine | Present in unconjugated fraction. | medcentral.com |
| N-didesmethylchlorpromazine | Human Urine | Present in unconjugated fraction. | medcentral.com |
Advanced Analytical Methodologies for Chlorpromazine Sulfoxide
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of chlorpromazine (B137089) sulfoxide (B87167), enabling its effective separation from the parent drug and other related metabolites in complex matrices.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of chlorpromazine sulfoxide. Various methods have been developed, often employing reversed-phase chromatography. One established method facilitates the separation and quantification of this compound alongside chlorpromazine, chlorpromazine sulfone, and desmonomethylchlorpromazine. nih.govoup.com This approach uses a dimethylsilane (B7800572) (RP-2) reversed-phase column with a mobile phase composed of ammonium (B1175870) carbonate, acetonitrile, and water. nih.govoup.com Detection is typically achieved using a UV spectrophotometer at a wavelength of 254 nm. nih.gov The system demonstrates linearity over a significant concentration range and provides the necessary sensitivity and selectivity for analysis in diverse samples, including biological matrices. nih.gov
Other HPLC procedures have been developed for the simultaneous determination of chlorpromazine and its numerous metabolites, including the sulfoxide, from plasma samples. nih.gov Furthermore, specific methods have been tailored for analyzing post-mortem specimens, which involve tissue digestion followed by HPLC analysis on a silica (B1680970) column with a mobile phase of ethanolamine, methanol, and water. nih.gov
Table 1: Examples of HPLC Methods for this compound Analysis This table is interactive. Users can sort and filter the data.
| Analytical Goal | Stationary Phase (Column) | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Separation from parent drug and related compounds | Dimethylsilane (RP-2) | Ammonium carbonate, acetonitrile, water | UV at 254 nm | nih.gov, oup.com |
| Simultaneous determination of 6 metabolites in plasma | (Details not specified) | (Details not specified) | (Details not specified) | nih.gov |
To enhance analytical speed, resolution, and sensitivity, Ultra-High Performance Liquid Chromatography (UHPLC) systems have been adopted for the analysis of this compound. These systems use columns with smaller particle sizes (typically under 2 μm), which necessitates higher operating pressures but yields significantly improved chromatographic performance compared to traditional HPLC.
A prominent application involves coupling UHPLC with high-resolution mass spectrometry (HRMS), such as a quadrupole-Orbitrap mass spectrometer (Q-Orbitrap MS). researchgate.netnju.edu.cnnih.gov This hyphenated technique, UHPLC-Q-Orbitrap MS, has been successfully used to identify and quantify chlorpromazine and four of its major metabolites, including this compound, in complex matrices like animal-derived foods. researchgate.netnju.edu.cnnih.gov The chromatographic separation is often achieved on C18 columns, such as the Agilent Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 μm). nju.edu.cn The coupling with HRMS provides not only quantitative data but also unambiguous identification based on accurate mass measurements and fragmentation patterns, which is invaluable for metabolism research and identifying potential risk compounds. researchgate.netnju.edu.cnnih.gov
Ion-pair chromatography offers an alternative strategy for separating ionic or highly polar compounds like chlorpromazine and its metabolites on reversed-phase or even normal-phase columns. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its retention on the non-polar stationary phase.
For the analysis of this compound, an ion-pair HPLC method has been developed using an ordinary silica column, where the separation is governed more by adsorption than partition mechanisms. tandfonline.comtandfonline.com In this approach, an agent like heptane (B126788) sulfonate is added to the mobile phase. tandfonline.com The concentration of the ion-pairing reagent is a critical parameter; for instance, a 10 mM concentration of heptane sulfonate was used for the simultaneous assay of chlorpromazine and this compound. tandfonline.comtandfonline.com This method, coupled with UV detection, allows for the measurement of levels as low as 10 ng/mL in plasma. tandfonline.comresearchgate.net
Spectrometric and Spectroscopic Characterization
Spectrometric and spectroscopic methods are indispensable for the structural elucidation and sensitive detection of this compound.
Mass spectrometry is a powerful tool for the definitive identification and quantification of this compound. The compound's identity can be confirmed by its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 335. mdpi.complos.org
Tandem mass spectrometry (MS/MS) is frequently employed for enhanced selectivity and structural confirmation. In LC-MS/MS methods, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM), providing high specificity and sensitivity for quantification in complex biological samples like liver and placenta microsomes. plos.orgnih.gov
The coupling of liquid chromatography with high-resolution mass spectrometry, particularly UHPLC-Q-Orbitrap MS, has proven highly effective. researchgate.netnju.edu.cnnih.gov This technique provides highly accurate mass data, which allows for the determination of the elemental composition of the analyte and its metabolites. nju.edu.cn For example, a protonated molecular ion for this compound was recorded with an accurate mass of 335.0990, corresponding to the molecular formula C₁₇H₂₀ClN₂OS. nju.edu.cn The fragmentation patterns obtained from MS/MS spectra are used to elucidate the structure of the parent compound and its various metabolites, including different oxidized forms. nju.edu.cn
Table 2: Key Mass Spectrometric Data for this compound This table is interactive. Users can sort and filter the data.
| Technique | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Application | Reference |
|---|---|---|---|---|
| HPLC-MS | ESI (+) | 335 | Identification of degradation product | mdpi.com |
| LC-MS/MS | ESI (+) | 335 | Quantification in microsomal enzymes | nih.gov |
| HPLC-MS/MS (MRM) | ESI (+) | 335 | Selective detection in irradiated samples | plos.org |
| UHPLC-Q-Orbitrap MS | ESI (+) | 335.0990 (accurate mass) | Identification & quantification in food | nju.edu.cn, nih.gov |
UV-Visible spectroscopy can be used to detect and quantify this compound. While the parent compound, chlorpromazine, has a primary absorption maximum around 254 nm, its oxidation to the sulfoxide results in distinct changes in the UV spectrum. researchgate.net this compound exhibits a characteristic absorption shoulder at longer wavelengths, typically around 340-345 nm. oup.com
Direct spectrophotometry can be challenging due to the spectral overlap between chlorpromazine and its sulfoxide. To overcome this, derivative spectroscopy is employed. This mathematical technique enhances the resolution of overlapping bands. Second- and third-order derivative UV spectroscopy have been successfully applied to quantify this compound in the presence of its parent compound. oup.comrsc.org Specifically, a third-order derivative method allows for the selective measurement of the sulfoxide by measuring the amplitude between the positive peak at 350 nm and the negative peak at 361 nm. rsc.org This approach has been shown to yield results comparable to HPLC methods for the analysis of pharmaceutical dosage forms. rsc.org In some studies, absorbance at 245 nm has also been used to represent this compound. tandfonline.com
Structural Elucidation and Conformational Analysis of Chlorpromazine Sulfoxide
X-ray Crystallographic Studies of Molecular Conformation
X-ray crystallography has been a pivotal technique in determining the solid-state structure of chlorpromazine (B137089) sulfoxide (B87167). Studies have revealed that the introduction of the sulfoxide group significantly alters the molecule's conformation compared to the parent compound, chlorpromazine. nih.gov
One of the key findings from crystallographic analysis is the conformation of the central phenothiazine (B1677639) ring system. In chlorpromazine sulfoxide, the central six-membered ring adopts a boat conformation. nih.govnih.gov Specifically, the sulfoxy group is found in a boat axial conformation. nih.gov This is a notable difference from the more folded "butterfly" structure of chlorpromazine itself.
Furthermore, the conformation of the flexible N-alkylamino side chain in the crystal structure of this compound is different from that observed in chlorpromazine. nih.gov However, research suggests that the critical change responsible for the altered biological activity is the introduction of the sulfoxide group itself, rather than the concurrent conformational changes in the rest of the molecule. nih.gov
The geometry around the sulfur atom in sulfoxides is typically pyramidal, with the sulfur atom, the oxygen atom, and the two carbon atoms of the phenothiazine ring forming the pyramid. wikipedia.org The bond between the sulfur and oxygen atoms is highly polarized and has a length that is sensitive to the chemical environment. srce.hr
Table 1: Selected Crystallographic Data for Sulfoxides
| Parameter | Value | Compound Context | Source |
|---|---|---|---|
| S=O Bond Distance | 1.531 Å | Dimethyl sulfoxide (DMSO) | wikipedia.org |
| Average S=O Bond Distance | 1.4918(9) Å | Uncoordinated sulfoxides | srce.hr |
| Central Ring Conformation | Boat Conformation | This compound | nih.govnih.gov |
Spectroscopic Insights into Molecular Architecture
Spectroscopic methods provide valuable information about the electronic and vibrational structure of this compound, complementing the data from X-ray crystallography. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy have been employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound in solution. mdpi.comacs.org Analysis of the isolated metabolite confirms the oxidation at the sulfur atom. mdpi.comrsc.org The chemical shifts of the protons and carbons, particularly those on the phenothiazine ring adjacent to the sulfoxide group, are distinct from those of the parent chlorpromazine. rsc.org Recent studies have also identified nor-chlorpromazine sulfoxide, a related metabolite where side-chain oxidation has also occurred. mdpi.comnih.gov
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |
|---|---|---|---|
| ArH | 7.88 (m, 2H), 7.60 (d, 1H), 7.28 (m, 4H) | 133.1, 131.9, 130.7, 122.9, 122.6, 117.2 | rsc.org |
| CH₂N (side chain) | 4.56 (m, 2H) | 67.0 | rsc.org |
| CH₂N(CH₃)₂ | 3.30 (t, 2H) | 59.2 | rsc.org |
| N(CH₃)₂ | 3.01 (s, 6H) | 44.3 | rsc.org |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy can identify the characteristic stretching vibration of the S=O bond. However, in some in situ electrochemical studies, prominent S=O absorptions were not observed, suggesting the kinetics of formation are crucial. mdpi.com Other studies have utilized IR spectra to characterize chlorpromazine metabolites. nih.gov UV-Vis spectroscopy shows a characteristic absorbance for this compound around 245 nm. tandfonline.com This is distinct from the parent compound, which has a primary absorption band at approximately 254.5 nm. sapub.org The sulfoxide is also described as being red in color. nih.govacs.org
Theoretical and Computational Structural Modeling
Computational chemistry provides a powerful lens for examining the structural and electronic properties of this compound. nih.gov Methods like quantum mechanics (QM), molecular mechanics (MM), and Density Functional Theory (DFT) have been used to model its conformation and potential energy landscape. nih.govmdpi.comnih.gov
Theoretical calculations have shown that for both chlorpromazine and its sulfoxide metabolite, the lowest potential energy conformation in a vacuum is one where the side chain is folded over the phenothiazine ring structure. nih.gov This indicates that the extended side-chain conformation seen in the crystal structure may be influenced by crystal packing forces.
A key insight from computational modeling relates to the molecule's electronic properties. Studies have revealed that the sulfoxide metabolite possesses stronger negative electrostatic potentials around the ring system compared to the parent drug. nih.gov This increased negative potential may influence how the molecule interacts with biological targets. nih.gov DFT calculations have been employed to investigate the metabolic pathways of chlorpromazine, including the formation of the 5-sulfoxide metabolite. researchgate.net These computational approaches are essential for understanding the underlying mechanisms of the molecule's behavior at a sub-atomic level. researchgate.netbenthamdirect.comnih.gov
Stereochemical Considerations in Sulfoxide Configuration
A critical aspect of the structure of this compound is its stereochemistry. The oxidation of the sulfur atom in the phenothiazine ring creates a stereogenic center. wikipedia.orgillinois.edu
The sulfoxide group has a trigonal pyramidal geometry, with the sulfur atom at the apex. wikipedia.org Because the two organic groups attached to the sulfur (i.e., the two sides of the phenothiazine ring) are different, the sulfur atom becomes a chiral center. wikipedia.org This results in the existence of two enantiomers, (R)-chlorpromazine sulfoxide and (S)-chlorpromazine sulfoxide.
Sulfoxides are configurationally stable at room temperature. illinois.edu The energy barrier required to invert the stereocenter and cause the enantiomers to interconvert (racemize) is quite high, estimated to be in the range of 35-43 kcal/mol (approximately 145-175 kJ/mol). illinois.eduuantwerpen.bemdpi.com This stability means that the individual enantiomers can be isolated and studied separately. The synthesis of specific enantiomers of sulfoxides is a significant area of research in organic chemistry. wiley-vch.deresearchgate.net The inherent chirality of this compound is a fundamental feature of its molecular architecture, with potential implications for its biological interactions. researchgate.net
Table of Mentioned Compounds
| Compound Name | Other Names |
|---|---|
| Chlorpromazine | CPZ |
| This compound | Opromazine, CPZ-O, CPZ sulfoxide |
| Dimethyl sulfoxide | DMSO |
| nor-chlorpromazine sulfoxide | |
| (R)-chlorpromazine sulfoxide |
Molecular Interactions and Biochemical Activity
Ligand-Receptor Binding Affinities and Molecular Specificity
Chlorpromazine (B137089) sulfoxide (B87167), a metabolite of the antipsychotic drug chlorpromazine, demonstrates significantly altered binding characteristics to nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to its parent compound. While chlorpromazine is a known potent noncompetitive antagonist of the nAChR ion channel, its sulfoxide derivative is considerably less active. nih.govuni-bonn.de
Research utilizing photoaffinity labeling with [3H]chlorpromazine has been instrumental in identifying binding sites within the Torpedo nAChR ion channel. nih.gov However, studies focusing on chlorpromazine sulfoxide indicate that the addition of the sulfoxide group dramatically reduces its inhibitory potency. This suggests that the structural and electronic changes resulting from sulfoxidation hinder the molecule's ability to effectively interact with the binding sites within the receptor's ion channel. The sulfoxide metabolite's weakened interaction with nAChRs is a key differentiator from chlorpromazine's pharmacological profile.
The affinity of this compound for dopamine (B1211576) receptors, particularly the D2 subtype, is markedly lower than that of chlorpromazine. nih.gov This reduced affinity is a primary reason why this compound is considered to be a therapeutically inactive metabolite in the context of antipsychotic activity. ontosight.ai
In vitro binding assays have consistently demonstrated the weak interaction of this compound with dopamine D2 receptors. nih.gov For instance, studies using rat brain tissue have shown that ring sulfoxides of various phenothiazines, including chlorpromazine, are virtually inactive in dopamine D2 receptor binding systems. nih.gov The concentration of this compound required to displace radioligands like [3H]spiperone from D2 receptors is substantially higher than that needed for chlorpromazine, confirming its diminished binding potency. nih.govapexbt.com This evidence underscores the critical role of the phenothiazine (B1677639) ring's chemical structure in its interaction with dopamine receptors.
| Receptor Target | Compound | Finding |
| Dopamine D2 Receptor | This compound | Virtually inactive in binding systems. nih.gov |
| Dopamine D2 Receptor | Chlorpromazine | Acts as a dopamine-receptor antagonist. apexbt.com |
Interactions with Endogenous Enzymatic Systems
While chlorpromazine itself is known to interact with and inhibit various enzymes, such as plasma membrane Ca2+-ATPase, its sulfoxide metabolite generally exhibits reduced activity. nih.govresearchgate.net The biotransformation to the sulfoxide derivative is a key step in the metabolism of chlorpromazine, and understanding this process is crucial for comprehending the drug's complete pharmacokinetic and pharmacodynamic behavior. ontosight.ai The interaction of dimethyl sulfoxide (a simple sulfoxide) with drug-metabolizing enzymes has been studied, revealing potential for decreased metabolism of various compounds, although this is a general observation and not specific to this compound's direct actions. drugbank.com
Biochemical Reactivity with Inorganic Species (e.g., Metal Ions)
The phenothiazine structure, common to both chlorpromazine and its sulfoxide metabolite, has the capacity to interact with metal ions. nih.gov However, the formation of colored products, which indicates a reaction with certain trivalent metal cations like Fe+++, Co+++, and Mn+++, is dependent on the presence of a divalent sulfur atom in the thiazine (B8601807) nucleus. pnas.org
Crucially, studies have shown that this compound does not form these colored products, indicating that the divalent sulfur of the thiazine nucleus is essential for this particular chromogenic reaction. pnas.org This suggests that the oxidation of the sulfur to a sulfoxide group fundamentally alters its reactivity with these metal ions. While the interaction of phenothiazines with metal ions is a documented phenomenon, the biochemical reactivity of this compound in this regard is significantly diminished compared to its parent compound. pnas.orgpnas.org The oxidation process of chlorpromazine can lead to the formation of a stable cation radical, which is a step in the eventual formation of the sulfoxide. rsc.orgmdpi.com
Environmental Fate and Degradation Mechanisms
Abiotic Transformation Pathways
Abiotic degradation processes, driven by physical and chemical factors, are significant in determining the environmental persistence of chlorpromazine (B137089) sulfoxide (B87167). These pathways primarily include photolysis, hydrolysis, and oxidation.
Chlorpromazine sulfoxide is a principal and persistent product of the photolytic degradation of chlorpromazine under aerobic conditions. mdpi.com Studies have shown that when chlorpromazine is exposed to simulated sunlight (e.g., a xenon arc lamp), it is almost completely eliminated within a few hours, leading to the formation of numerous photoproducts, with this compound being a key intermediate. mdpi.comnih.gov
The formation of this compound from its parent compound occurs through the photo-ionization of chlorpromazine to a radical cation, which can then react directly with molecular oxygen or undergo hydrolysis. mdpi.com While it is readily formed, this compound exhibits considerable stability. Research indicates it is highly stable under visible light irradiation. mdpi.com Its degradation is slow even under heterogeneous photocatalysis with UV(A) irradiation, requiring significantly longer exposure times for complete removal compared to the parent chlorpromazine. mdpi.comresearchgate.net This high degree of stability suggests that this compound can persist in sunlit aquatic environments once formed.
While dozens of photoproducts result from the extensive degradation of the parent compound, chlorpromazine, key identified products formed alongside or from this compound are detailed in the table below.
| Compound Name | m/z Value | Formation Pathway Notes |
|---|---|---|
| This compound | 335 | Primary photoproduct of chlorpromazine under aerobic conditions. mdpi.com |
| Photo-product 1 | 301 | Identified as a main photolysis product of chlorpromazine. mdpi.com |
| Photo-product 2 | 317 | Identified as a main photolysis product of chlorpromazine. mdpi.com |
| 2-hydroxypromazine | - | Predominant degradation product in early stages in river water. researchgate.net |
| 2-hydroxypromazine sulfoxide | - | Predominant degradation product in early stages in river water. researchgate.net |
Hydrolysis is not considered a significant degradation pathway for this compound in the environment. The parent compound, chlorpromazine, is not expected to undergo hydrolysis under typical environmental conditions (pH 5 to 9) due to the absence of functional groups that are susceptible to this process, such as esters or amides. nih.gov Given that this compound retains the same core phenothiazine (B1677639) structure, it is also expected to be hydrolytically stable. While the formation of the sulfoxide can result from the hydrolysis of a chlorpromazine radical cation, the sulfoxide molecule itself is resistant to further hydrolytic breakdown. mdpi.com
This compound is, by its nature, an oxidation product of chlorpromazine. The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. rsc.org This transformation is a major metabolic route in humans and has been observed in various laboratory settings. drugbank.com
Studies on the aerial oxidation of phenothiazines show that they can be catalytically converted to their sulfoxides in the presence of nitrogen oxides. rsc.org The process involves the formation of a phenothiazine cation radical, which is then transformed into the sulfoxide. rsc.org Once formed, this compound is described as a "very persistent" and "highly stable" product. mdpi.comresearchgate.net Its stability was demonstrated in long-term experiments where, after an initial 20% conversion over two hours under visible light photocatalysis, its concentration remained largely unchanged over a 24-hour period. mdpi.com This inherent stability against further oxidation indicates its potential for long-term persistence in environmental matrices where oxidative processes occur.
Biotic Transformation and Biodegradation
Biotic processes involve transformation or degradation mediated by microorganisms such as bacteria and fungi. The available data on the biodegradation of chlorpromazine and its sulfoxide derivative suggest a high degree of recalcitrance.
Standardized biodegradation tests have been conducted on the parent compound, chlorpromazine, to assess its susceptibility to microbial degradation under both aerobic and anaerobic conditions. These studies are critical for predicting the environmental persistence of the substance.
Based on the results from a comprehensive set of guidelines, chlorpromazine is classified as not biodegradable. nih.govresearchgate.net Although it is not fully mineralized, some biotransformation does occur, leading to the identification of a few transformation products. nih.gov No specific studies focusing on the aerobic or anaerobic biodegradation of this compound itself were identified in the literature review. However, given that the parent compound is resistant to degradation, it is highly probable that its stable and persistent sulfoxide metabolite is also not readily biodegradable.
| Test Type | Test Guideline | Compound Tested | Result | Reference |
|---|---|---|---|---|
| Aerobic | Closed Bottle Test (OECD 301D) | Chlorpromazine | Not biodegradable | nih.gov |
| Aerobic | Manometric Respiratory Test (OECD 301F) | Chlorpromazine | Not biodegradable | nih.gov |
| Aerobic | Modified Zahn-Wellens Test (OECD 302B) | Chlorpromazine | Not biodegradable | nih.gov |
| Anaerobic | Modified Anaerobic Degradation Test (ISO 11734) | Chlorpromazine | Not biodegradable | nih.gov |
While standard bacterial consortia in wastewater treatment simulations show little to no degradation of chlorpromazine, specific microorganisms have demonstrated the ability to transform it. The filamentous fungus Cunninghamella elegans, which is often used as a microbial model for mammalian drug metabolism, has been shown to metabolize chlorpromazine effectively. nih.gov
Environmental Persistence and Sorption Dynamics
This compound, a primary metabolite and degradation product of the antipsychotic drug chlorpromazine, exhibits significant environmental persistence. Its fate in aquatic and terrestrial systems is governed by its resistance to degradation and its interaction with environmental matrices.
Sorption to Environmental Matrices (e.g., Sediments)
The sorption of chlorpromazine and its transformation products to sediment is a critical process influencing their environmental concentration and bioavailability. Studies have shown that the parent compound, chlorpromazine, is very strongly adsorbed on sediment. researchgate.net Transformation products that retain the core promazine (B1679182) structure, which includes this compound, also demonstrate a notable capacity for sorption. researchgate.net
This strong adsorption to sediments can act as a sink for these compounds, removing them from the water column but also creating a long-term reservoir from which they may be released over time. The affinity for sediment is a key factor in the persistence of these compounds in aquatic environments. researchgate.net The characteristics of the sediment, such as organic carbon content and cation exchange capacity, are likely to influence the extent of sorption, as is common for many pharmaceutical compounds. whiterose.ac.uk
| Compound | Sorption Behavior | Reference Matrix | Significance |
|---|---|---|---|
| Chlorpromazine | Very strongly adsorbed | Sediment | High potential for accumulation in sediment, reducing water column concentration. |
| Chlorpromazine Degradation Products (with promazine core) | Notable capacity of sorption | Sediment | Indicates that key transformation products, like the sulfoxide, also likely persist in sediment. researchgate.net |
Kinetic Studies of Environmental Degradation Pathways
This compound is recognized as a highly stable and persistent metabolite of chlorpromazine, particularly in the context of photolytic and photocatalytic degradation pathways under aerobic conditions. mdpi.comresearchgate.net It is a major intermediate product formed during these processes. mdpi.comresearchgate.net
Kinetic studies reveal a significant resistance to degradation, especially under visible light. Research has demonstrated that while chlorpromazine can be almost completely converted within 30 minutes of visible-light photocatalysis, its primary product, this compound, remains highly stable over a 24-hour period of constant irradiation, even in the presence of a photocatalyst. mdpi.com
| Condition | Degradation Behavior of this compound | Key Findings |
|---|---|---|
| Visible Light Irradiation (Photolytic/Photocatalytic) | Highly stable; No significant degradation | Found to be a persistent intermediate that is stable over 24 hours of irradiation. mdpi.com |
| UV(A) Irradiation (Heterogeneous Photocatalysis) | Slow degradation | The required irradiation time for complete removal is much longer compared to the parent compound, chlorpromazine. mdpi.comresearchgate.net |
| Aerobic Conditions | Formation as a persistent metabolite | Produced during both photolytic and photocatalytic conversions of chlorpromazine. mdpi.comresearchgate.net |
Future Directions in Chlorpromazine Sulfoxide Research
Advanced Computational Modeling and Simulations
The use of in silico methods is becoming indispensable in pharmacological and metabolic research. Future studies on chlorpromazine (B137089) sulfoxide (B87167) are expected to increasingly leverage advanced computational models to predict and understand its properties and interactions at a molecular level.
Theoretical studies using approaches like Density Functional Theory (DFT) have already been employed to investigate the metabolic mechanisms of chlorpromazine, including its conversion to the sulfoxide. researchgate.net These calculations help determine the thermodynamic and kinetic favorability of different metabolic pathways. researchgate.net Future research can expand on this by performing more complex simulations to model the interaction of chlorpromazine sulfoxide with biological targets. This could involve molecular docking studies to predict binding affinities with various receptors or enzymes, providing insights into its potential secondary pharmacological or off-target effects.
Quantitative Structure-Activity Relationship (QSAR) models, which link a compound's chemical structure to its biological activity or toxicity, represent another promising direction. univ-tlemcen.dzresearchgate.net While initial QSAR studies have been applied to chlorpromazine and its metabolites, more sophisticated models could be developed specifically for this compound. univ-tlemcen.dz These models could help in predicting its ecotoxicity and developmental toxicity, as has been initiated for other metabolites. nih.gov Such predictive power is crucial for assessing the environmental impact and potential risks associated with the metabolite. nih.govresearchgate.net
Table 1: Applications of Computational Modeling in Future this compound Research
| Computational Model/Technique | Application in this compound Research | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and energetics of formation and further metabolism. researchgate.net | Determining the most probable pathways for sulfoxidation and subsequent biotransformations; understanding the role of specific enzymes. researchgate.net |
| Molecular Docking | Simulating the binding of this compound to biological macromolecules (e.g., enzymes, receptors). | Identifying potential off-target interactions; explaining secondary pharmacological effects. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activities and toxicity profiles based on molecular structure. univ-tlemcen.dzresearchgate.net | Estimating potential for adverse effects or environmental impact without extensive experimental testing. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound within biological environments, such as cell membranes. | Understanding how the compound partitions into and behaves within lipid bilayers, influencing its distribution and transport. |
Development of Novel and Enhanced Analytical Methodologies
The accurate and sensitive quantification of this compound in various biological and environmental matrices is fundamental for pharmacokinetic studies and monitoring. While numerous analytical methods exist, there is a continuous drive to develop more rapid, sensitive, and comprehensive techniques. researchgate.net
Historically, methods included spectrophotometry and basic high-performance liquid chromatography (HPLC). researchgate.netacs.org Modern research now heavily relies on the coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) like Quadrupole-Orbitrap MS (Q-Orbitrap MS). jcbms.orgnju.edu.cnresearchgate.net These techniques offer superior sensitivity and specificity, allowing for the simultaneous determination of chlorpromazine and its key metabolites, including the sulfoxide, in complex samples like plasma and animal-derived foods. nju.edu.cnresearchgate.netresearchgate.net
Future developments will likely focus on several key areas. One is the improvement of sample preparation techniques to enhance efficiency and reduce matrix effects. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are already being applied successfully. nju.edu.cnresearchgate.net Another area is the further enhancement of detection limits. While current LC-MS/MS methods can achieve limits of quantification in the low nanogram per milliliter (ng/mL) range, the push for microdosing studies and trace-level environmental analysis demands even greater sensitivity. tandfonline.com Furthermore, the development of novel platforms, such as advanced electrochemical sensors, could offer cost-effective, rapid, and portable alternatives for routine monitoring. jcbms.orgmdpi.com These sensors are being explored for chlorpromazine and could be adapted for its sulfoxide metabolite. jcbms.org
Table 2: Comparison of Analytical Techniques for this compound Detection
| Analytical Technique | Common Application | Advantages | Reported Limit of Detection (LOD) / Quantification (LOQ) |
|---|---|---|---|
| Spectrophotometry | Early quantitative analysis in biological fluids. acs.org | Simplicity, cost-effectiveness. jcbms.org | Generally higher detection limits compared to modern methods. |
| HPLC-UV | Quantification in pharmaceutical and biological samples. rsc.org | Robust, widely available. | Method-dependent, often in the higher ng/mL range. |
| GC-MS | Therapeutic drug monitoring in plasma. tandfonline.com | High separation efficiency. | LOQ of 30 ng/mL for parent drug. tandfonline.com |
| LC-MS/MS | Quantification in plasma and tissues for pharmacokinetic studies. researchgate.nettandfonline.com | High sensitivity and specificity, suitable for complex matrices. | LLOQ of 10 ng/mL in plasma. researchgate.net |
| UHPLC-Q-Orbitrap MS | Simultaneous determination of parent drug and multiple metabolites in food samples. nju.edu.cnresearchgate.net | High resolution and mass accuracy, enables retrospective analysis. nju.edu.cn | LOQ of 1.0-2.0 µg/kg in pork and fish. nju.edu.cnresearchgate.net |
| Electrochemical Sensors | Potential for rapid screening in pharmaceutical and biological samples. jcbms.org | High sensitivity, rapid response, low cost. jcbms.org | Under development for metabolites. |
Comprehensive Elucidation of Complex Biotransformation Pathways
The formation of this compound is a critical step in the metabolism of chlorpromazine. It is primarily an oxidative process occurring in the liver. inchem.org While it is well-established that cytochrome P450 (CYP) enzymes are the main catalysts, a more detailed understanding of the specific isoforms and their relative contributions is an ongoing area of research.
Studies have identified CYP1A2 and CYP3A4 as the primary enzymes responsible for chlorpromazine 5-sulfoxidation. nih.gov At therapeutic concentrations, CYP1A2 is the main contributor, accounting for approximately 64% of the formation, while CYP3A4 contributes about 34%. nih.gov Flavin-containing monooxygenases (FMOs) are another class of enzymes that catalyze the S-oxygenation of various drugs, but for chlorpromazine, P450-dependent monooxygenases appear to be the dominant pathway. acibadem.edu.trnih.gov
Future research should aim for a more comprehensive map of these biotransformation pathways. This includes:
Investigating Inter-individual Variability: Exploring how genetic polymorphisms in CYP1A2 and CYP3A4 affect the rate of this compound formation. This knowledge is crucial for personalized medicine approaches. jcbms.org
Exploring Other Enzyme Systems: While CYPs are primary, the potential minor roles of FMOs or other oxidative enzymes in specific tissues or under particular physiological conditions warrant further investigation. acibadem.edu.trucl.ac.uk
Utilizing Advanced Models: Employing microbial models, such as the fungus Cunninghamella elegans, can continue to serve as a valuable tool for simulating and identifying metabolites, as it has been shown to produce this compound via cytochrome P-450-catalyzed reactions. nih.govasm.org
Studying Further Metabolism: Research is also needed to fully characterize the subsequent metabolic fate of this compound itself, which may be further metabolized to compounds like 7-hydroxychlorpromazine (B195717) sulfoxide or be part of other complex reactions. nih.gov
Table 3: Enzymes Involved in the Biotransformation to this compound
| Enzyme Family | Specific Isoform | Role in Chlorpromazine Sulfoxidation | Key Findings |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP1A2 | Major catalyst for 5-sulfoxidation. nih.gov | Responsible for ~64% of formation at therapeutic concentrations; also involved in N-demethylation. nih.gov |
| CYP3A4 | Significant contributor to 5-sulfoxidation. nih.gov | Contributes ~34% to sulfoxide formation. nih.gov | |
| CYP2D6 | Major enzyme in overall chlorpromazine metabolism. drugbank.comnih.gov | Primarily involved in other pathways like hydroxylation, but contributes to the overall metabolic profile. drugbank.comwikipedia.org | |
| Flavin-containing Monooxygenase (FMO) | Not specified | Potential, but likely minor, role in S-oxygenation. acibadem.edu.tr | FMOs are known to oxygenate sulfur-containing compounds, but P450 enzymes are predominant for chlorpromazine. acibadem.edu.trnih.gov |
Q & A
Q. What are the primary degradation pathways leading to Chlorpromazine sulfoxide formation in pharmaceutical formulations?
this compound is primarily formed via oxidation of the sulfur atom in chlorpromazine hydrochloride under oxidative stress. This occurs during sterilization or prolonged storage, especially in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate . The USP monograph outlines a method to validate sulfoxide formation using hydrogen peroxide exposure followed by thin-layer chromatography (TLC) for quantification . Key degradation products include this compound (335 amu), N-oxide (317 amu), and nor-chlorpromazine (305 amu), identified via liquid chromatography-mass spectrometry (LC-MS) .
Q. Which analytical methods are most effective for detecting this compound in biological and pharmaceutical matrices?
- Pharmaceutical Quality Control : The USP recommends TLC with a detection limit of 5.0% sulfoxide in formulations. Ether extraction and methanol dissolution are critical steps to isolate sulfoxide from chlorpromazine hydrochloride .
- Biological Samples : Gas chromatography-mass spectrometry (GC-MS) is preferred for urine metabolites, enabling detection of sulfoxide at concentrations as low as 1.9×10⁻⁵ g/L. Solid-phase extraction (SPE) and hydrolyzation are essential for metabolite recovery .
- Advanced Techniques : Capillary electrophoresis (CE) coupled with electrochemiluminescence (ECL) achieves simultaneous quantification of chlorpromazine, its sulfoxide, and other metabolites with high sensitivity (detection limit: 8.3×10⁻⁷ g/L for chlorpromazine) .
Advanced Research Questions
Q. How can conflicting data on the neuropharmacological activity of this compound be reconciled?
Discrepancies arise from sulfoxide's differential receptor affinities:
- Low Dopaminergic Activity : Sulfoxide exhibits minimal binding to striatal dopamine receptors, reducing its neuroleptic potency compared to chlorpromazine .
- Alpha-Adrenergic Activity : It shows affinity similar to 7-hydroxychlorpromazine for alpha-adrenergic receptors, potentially contributing to autonomic side effects (e.g., hypotension) . Methodological Insight: Use receptor-binding assays (e.g., rat striatal/cortex homogenates) to quantify sulfoxide's activity. Radioligand competition studies with [³H]-spiperone (dopamine D₂) and [³H]-prazosin (alpha-1 adrenergic) are recommended .
Q. What experimental strategies minimize this compound formation during drug formulation and sterilization?
- Oxygen Control : Degradation pathways bifurcate based on oxygen availability. Anaerobic conditions during sterilization reduce sulfoxide yield, while aerobic conditions favor N-oxide and nor-chlorpromazine formation .
- Stabilizers : Adding antioxidants like sodium bisulfite (0.1% w/v) inhibits oxidation. Adjusting pH to 3–4 using hydrochloric acid also stabilizes chlorpromazine hydrochloride .
- Process Optimization : Limit sterilization exposure time to <10 minutes at 60°C to reduce opalescence caused by insoluble N-oxide .
Q. What is the metabolic fate of this compound in vivo, and how does it influence pharmacological outcomes?
Sulfoxide is a major metabolite but exhibits limited blood-brain barrier penetration. Key findings include:
- Urinary Excretion : In rats, 24-hour urine contains sulfoxide alongside hydroxylated and desmethyl derivatives. GC-MS with electron impact (EI) ionization confirms metabolites via fragmentation patterns (e.g., m/z 335 → 319 for sulfoxide demethylation) .
- Reactivity : The chlorpromazine cation radical reacts with nucleophiles (e.g., glutathione) to regenerate sulfoxide, suggesting a redox cycle that prolongs systemic exposure . Methodological Note: Use radiolabeled chlorpromazine (³⁵S) to track sulfoxide kinetics or apply radioimmunoassays for plasma quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
